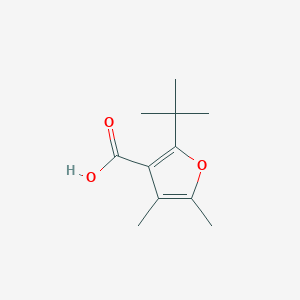
(4-Methylsulfanylthiophen-3-yl)-phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is an organic compound that features a thiophene ring substituted with a methylsulfanyl group and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolate as the nucleophile.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction, where benzyl alcohol reacts with the thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Methylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylmethanol moiety can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenylmethyl derivatives
Substitution: Halogenated or nitrated thiophene derivatives
科学的研究の応用
(4-Methylsulfanylthiophen-3-yl)-phenylmethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: Used in the development of materials with unique electronic and optical properties, such as organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving reactive oxygen species or sulfur metabolism, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- (4-Methylsulfanylphenyl)-phenylmethanol
- (4-Methylsulfanylthiophen-2-yl)-phenylmethanol
- (4-Methylsulfanylthiophen-3-yl)-methylmethanol
Uniqueness
(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the specific positioning of the methylsulfanyl group on the thiophene ring and the presence of the phenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H12OS2 |
|---|---|
分子量 |
236.4 g/mol |
IUPAC名 |
(4-methylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
InChIキー |
ZKQPTVSDYVCEGB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CSC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)



![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)

![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)


